molecular formula C7H9BrN2 B12980805 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B12980805
M. Wt: 201.06 g/mol
InChI Key: AZNGOZJXQZIYQJ-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1522841-79-7) is a brominated fused bicyclic heterocycle that serves as a key synthetic intermediate for researchers developing novel bioactive molecules. The pyrrolo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide range of compounds with diverse biological activities . The bromine substituent at the 7-position provides a reactive handle for further functionalization, enabling access to more complex structures through cross-coupling reactions and other transformations. Researchers utilize this compound as a critical precursor in the synthesis of various nitrogen-containing heterocyclic systems. For instance, it can be employed in ring-expansion reactions with activated alkynes to produce novel pyrrolodiazocines, a class of compounds with potential therapeutic applications . Furthermore, the broader class of pyrrolo[1,2-a]pyrazine derivatives has been investigated for its kinase inhibitory activity , highlighting the value of this scaffold in drug discovery programs targeting signaling pathways. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H9BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h3,5,9H,1-2,4H2

InChI Key

AZNGOZJXQZIYQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=C2CN1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for larger-scale synthesis, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Catalysts: Cyclization reactions often require catalysts like cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research has demonstrated that derivatives of 7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit notable antibacterial properties. A study synthesized a series of quinolone derivatives incorporating this compound and assessed their activity against Gram-positive and Gram-negative pathogens. Notably, certain derivatives showed effectiveness against ciprofloxacin-resistant strains of Streptococcus pneumoniae, highlighting the potential for developing new antibiotics from this chemical framework .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. Further research is ongoing to elucidate the precise mechanisms and to optimize its efficacy and selectivity against cancer cells.

Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. These properties make it a candidate for further exploration in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Organic Electronics
In materials science, this compound is being explored for its potential use in organic electronic devices. Its unique electronic properties may allow it to function as a semiconductor or as part of organic photovoltaic systems. Research is focused on synthesizing polymers that incorporate this compound to enhance charge transport and stability in organic electronic applications.

Synthetic Biology

Building Blocks for Synthesis
The compound serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it useful for synthesizing more complex molecules. Researchers are utilizing it in the development of new synthetic routes for pharmaceuticals and agrochemicals.

Case Studies

Application AreaStudy ReferenceFindings
Antibacterial Activity Effective against ciprofloxacin-resistant Streptococcus pneumoniae.
Anticancer PropertiesOngoing ResearchInduces apoptosis in cancer cell lines; mechanism under investigation.
Neuroprotective EffectsPreliminary StudiesModulates neurotransmitter levels; potential for neurodegenerative disease treatment.
Organic ElectronicsMaterials ResearchPotential use as a semiconductor; enhancing charge transport in devices.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Positional Isomers: 6-Bromo vs. 7-Bromo Derivatives

  • 6-Bromo-THP-pyrazine: Bromination of pyrrolo[1,2-a]pyrazine with NBS yields the 6-bromo isomer (4j) as a single regioisomer (). This compound exhibits distinct pharmacological properties; for example, 6-bromo-pyrrolo[1,2-a]pyrazine (17) demonstrated >400-fold selectivity for α7 nicotinic acetylcholine receptors (nAChRs) over 5-HT3A receptors, unlike its non-brominated counterpart (16) ().
  • 7-Bromo-THP-pyrazine : The 7-bromo derivative (4i) is associated with antifungal activity (). Its structural distinction from the 6-bromo isomer underscores the critical role of bromine positioning in receptor binding and selectivity.

Spiro-Fused Derivatives: AS-3201 (Ranirestat)

AS-3201 (Ranirestat), a spirosuccinimide-fused THP-pyrazine with 4-bromo-2-fluorobenzyl and spiro-pyrrolidine moieties, is a potent aldose reductase inhibitor (ARI) (IC₅₀ = 15 nM). The (R)-enantiomer exhibits 10-fold higher potency than the (S)-form, highlighting the impact of stereochemistry (). In contrast, 7-Br-THP-pyrazine lacks the spiro ring and fluorinated benzyl group, limiting its ARI activity but retaining antifungal utility.

Extended Ring Systems: Pyrrolo[1,2-a]quinoxalines

Tetrahydropyrrolo[1,2-a]quinoxalines (e.g., compound 10) feature an additional benzene ring fused to the pyrazine, enhancing vascular smooth muscle relaxation. However, these compounds show reduced hypotensive activity compared to THP-pyrazines, illustrating how expanded ring systems alter bioactivity ().

Bromination (7-Br-THP-pyrazine)

  • Regioselective Bromination : NBS-mediated bromination of pyrrolo[1,2-a]pyrazine precursors (e.g., 8a) yields 7-Br-THP-pyrazine (4i) in high yield (Scheme 3, ).
  • Multi-Step Synthesis : AS-3201 requires spiro-annulation and enantioselective steps, increasing complexity compared to direct bromination ().

Asymmetric Routes

  • Catalytic Hydrogenation : Iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves enantioselectivity up to 95% ee ().
  • Aza-Friedel-Crafts Reaction : Chiral phosphoric acid catalysts enable asymmetric synthesis of THP-pyrazines with >90% ee ().

Antifungal Activity

7-Br-THP-pyrazine derivatives (e.g., 4i) exhibit antifungal properties linked to brominated pyrrole motifs, which disrupt microbial cell membranes ().

Enzyme Inhibition

  • Aldose Reductase : AS-3201 inhibits aldose reductase (IC₅₀ = 15 nM), preventing diabetic complications ().
  • HDAC6 Inhibition : THP-pyrazine derivatives with fused imidazo or pyrazolo rings (e.g., And63) show HDAC6 inhibition (IC₅₀ = 33 nM), driven by hydrophobic interactions ().

Receptor Modulation

  • α7 nAChR Ligands : 6-Bromo-THP-pyrazine (17) enhances α7 nAChR selectivity, while 7-bromo analogs are unexplored in this context ().

Data Tables

Table 1. Key Compounds and Properties

Compound Structure/Substituents Biological Activity Reference
7-Br-THP-pyrazine Br at C7 Antifungal
6-Bromo-THP-pyrazine (17) Br at C6 α7 nAChR selectivity
AS-3201 (Ranirestat) R-config, spiro-pyrrolidine Aldose reductase inhibition
And63 Fused imidazo ring HDAC6 inhibition (33 nM)

Biological Activity

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on recent studies.

  • Molecular Formula : C₇H₈BrN₃
  • Molecular Weight : 214.06 g/mol
  • CAS Number : 52333-31-0
  • Structure : The compound features a bromine atom at the 7-position of the tetrahydropyrrolo structure, which is linked to a pyrazine ring.

Synthesis

The synthesis of this compound has been documented in various studies. For instance, one study synthesized a series of quinolone derivatives incorporating this compound and evaluated their antibacterial properties against several pathogens .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. In particular:

  • Compounds with an 8-methoxy group and other substitutions showed notable efficacy against ciprofloxacin-resistant strains of Streptococcus pneumoniae .
  • The compound's structure allows it to interact effectively with bacterial targets, enhancing its potential as an antibiotic agent.

Antitumor Activity

Emerging evidence suggests that pyrazine derivatives may also possess anticancer properties:

  • A study highlighted that certain pyrazole derivatives showed promising results in inhibiting cancer cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) . Although specific data on this compound is limited in this context, its structural similarities to other active compounds suggest potential for anticancer activity.

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of bacterial enzymes : Similar compounds have been shown to inhibit topoisomerases and other critical enzymes in bacteria.
  • Induction of apoptosis : Some studies indicate that related compounds promote apoptosis in cancer cells through pathways involving caspases and oxidative stress .

Case Studies

StudyFocusFindings
Antibacterial ActivityNotable activity against ciprofloxacin-resistant Streptococcus pneumoniae
Antitumor ActivityInduced apoptosis in MCF-7 and MDA-MB-231 cell lines; mechanisms involved caspase activation
Synthesis and ActivityDeveloped derivatives with enhanced antibacterial properties

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